(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
The compound (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a versatile chemical entity with a unique structure that allows for various applications in scientific research. Its structure comprises a methoxypyridine moiety linked to a pyrimidinylamino azetidine, making it a valuable compound in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Methoxypyridine Moiety: This can be achieved by methoxylation of pyridine derivatives using methanol and a suitable catalyst.
Synthesis of Pyrimidinylamino Azetidine: This involves the reaction of pyrimidine derivatives with azetidine under controlled conditions, often using a base such as sodium hydride.
Coupling Reaction: The final step involves coupling the methoxypyridine moiety with the pyrimidinylamino azetidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The methoxypyridine moiety can bind to active sites, while the pyrimidinylamino azetidine can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives
Uniqueness
(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: stands out due to its unique combination of methoxypyridine and pyrimidinylamino azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-21-12-4-3-10(7-17-12)13(20)19-8-11(9-19)18-14-15-5-2-6-16-14/h2-7,11H,8-9H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRHAJBSUNJLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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